molecular formula C4H10O6S2 B10824645 Ethylene dimethanesulfonate CAS No. 52410-74-9

Ethylene dimethanesulfonate

Cat. No.: B10824645
CAS No.: 52410-74-9
M. Wt: 218.3 g/mol
InChI Key: QSQFARNGNIZGAW-UHFFFAOYSA-N
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Description

Ethylene dimethanesulfonate is an organic compound with the chemical formula C4H10O6S2. It is a non-volatile methanesulfonic diester of ethylene glycol, known for its mild alkylating properties. This compound is primarily used in scientific research due to its selective pro-apoptotic effects on certain cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene dimethanesulfonate can be synthesized through multiple routes. One common method involves the reaction of ethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0 to 20°C for about 3 hours . Another method involves reacting methanesulfonic acid with acetaldehyde in an acidic medium, using sulfuric acid or sodium methanesulfonate as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Ethylene dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethylene dimethanesulfonate exerts its effects primarily through alkylation. It selectively targets Leydig cells, leading to apoptosis. The compound affects gene transcription, compromising steroidogenesis before inducing apoptosis. Key molecular targets include genes important for endocrine function such as Star and Insl3 . The apoptotic process involves chromatin condensation and nuclear fragmentation, mediated by the Bcl-2 family and caspases .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective pro-apoptotic effects on Leydig cells, which is not commonly observed in other methanesulfonic acid esters. This specificity makes it a valuable tool in reproductive biology and toxicology research .

Properties

IUPAC Name

2-methylsulfonyloxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQFARNGNIZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52410-74-9
Record name Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]-
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DSSTOX Substance ID

DTXSID40196931
Record name Ethylene dimethanesulfonate
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4672-49-5
Record name 1,2-Ethanediol, 1,2-dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name 2-(methanesulfonyloxy)ethyl methanesulfonate
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Record name ETHANE DIMETHANESULPHONATE
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